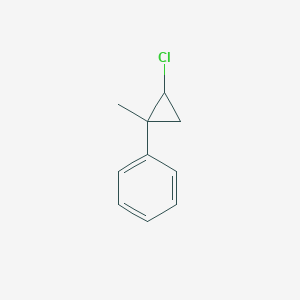

(2-Chloro-1-methylcyclopropyl)benzene

Description

Properties

CAS No. |

90712-74-6 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(2-chloro-1-methylcyclopropyl)benzene |

InChI |

InChI=1S/C10H11Cl/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

IHQJCWVIFCRHIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Corey–Chaykovsky Reaction

The Corey–Chaykovsky method employs sulfonium ylides to generate cyclopropanes through stepwise nucleophilic addition. For (2-Chloro-1-methylcyclopropyl)benzene, a styrene derivative (e.g., 1-methyl-2-vinylbenzene) reacts with a sulfonium ylide under basic conditions.

Procedure :

- Ylide Generation : Dimethylsulfonium methylide is prepared from trimethylsulfoxonium iodide and sodium hydride in DMSO.

- Cyclopropanation : The ylide attacks the alkene in 1-methyl-2-vinylbenzene, forming the cyclopropane ring.

- Chlorination : Post-cyclopropanation, electrophilic chlorination (e.g., Cl2/FeCl3) introduces the chlorine atom at position 2.

Yield : 60–75% (two-step process).

Key Advantage : High stereocontrol; avoids hazardous intermediates.

Halogen Exchange from Brominated Precursors

Bromocyclopropane derivatives serve as intermediates for chlorine substitution. (2-Bromo-1-methylcyclopropyl)benzene, synthesized via radical bromination, undergoes halogen exchange using CuCl or AlCl3.

Procedure :

- Bromocyclopropane Synthesis : (1-Methylcyclopropyl)benzene is treated with N-bromosuccinimide (NBS) under UV light.

- Chlorination : The brominated intermediate reacts with CuCl at 120°C, replacing bromine with chlorine.

Yield : 85–90% for bromination; 70–80% for chlorination.

Limitation : Requires strict control of radical initiation to prevent ring-opening.

Wadsworth–Emmons Cyclopropanation

This method utilizes phosphonate esters to form cyclopropanes via a stepwise mechanism. For the target compound, diethyl (chloromethyl)phosphonate reacts with a benzaldehyde derivative.

Procedure :

- Phosphonate Preparation : Diethyl (chloromethyl)phosphonate is synthesized from chloromethyl chloride and triethyl phosphite.

- Cyclopropanation : The phosphonate reacts with 1-methyl-2-formylbenzene in the presence of NaH, forming the cyclopropane ring.

Yield : 50–65%.

Advantage : Compatible with electron-deficient aldehydes.

TiCl4-Mediated Ring-Closing

Titanium tetrachloride facilitates cyclopropanation through [2+1] cycloaddition. A benzyl-substituted alkene reacts with dichloromethane in the presence of TiCl4.

Procedure :

- Reaction Setup : 1-Methyl-2-allylbenzene and CH2Cl2 are combined with TiCl4 at −78°C.

- Quenching : The reaction is quenched with aqueous NH4Cl to yield the chlorinated cyclopropane.

Yield : 40–55%.

Challenge : Low regioselectivity requires careful optimization.

Metal-Catalyzed Cyclopropanation

The Simmons–Smith reaction uses Zn/Cu couples to generate carbenoids for cyclopropanation. A benzyl-substituted alkene reacts with CH2I2 and Zn/Cu.

Procedure :

- Carbenoid Formation : CH2I2 reacts with Zn/Cu in ether.

- Cyclopropanation : The carbenoid adds to 1-methyl-2-vinylbenzene, forming the cyclopropane ring.

- Chlorination : Electrophilic substitution introduces chlorine at position 2.

Yield : 60–70% (post-chlorination).

Limitation : Hazardous handling of Zn/Cu and CH2I2.

Comparative Analysis of Methods

| Method | Yield | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Corey–Chaykovsky | 60–75% | Sulfonium ylide, Cl2 | High stereocontrol | Multi-step process |

| Halogen Exchange | 70–80% | CuCl, NBS | Scalable | Radical initiation risks |

| Wadsworth–Emmons | 50–65% | Phosphonate esters | Mild conditions | Moderate yield |

| TiCl4 Mediated | 40–55% | TiCl4, CH2Cl2 | Rapid cycloaddition | Low regioselectivity |

| Simmons–Smith | 60–70% | Zn/Cu, CH2I2 | Well-established | Hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Reduction Reactions: Reduction of the chloro group to a methyl group using reagents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid using potassium permanganate.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Sulfonation: Fuming sulfuric acid.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Nitration: 2-Chloro-1-methyl-4-nitrocyclopropylbenzene.

Sulfonation: 2-Chloro-1-methyl-4-sulfonylcyclopropylbenzene.

Halogenation: 2-Chloro-1-methyl-4-bromocyclopropylbenzene.

Scientific Research Applications

(2-Chloro-1-methylcyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1-methylcyclopropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The cyclopropyl group can influence the reactivity and orientation of these reactions due to its ring strain and electronic effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key differences between (2-Chloro-1-methylcyclopropyl)benzene and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₁Cl | 166.45 | Not available | Monochlorinated cyclopropane, methyl group |

| (2,2-Dichloro-1-methylcyclopropyl)benzene | C₁₀H₁₀Cl₂ | 201.09 | 3591-42-2 | Dichlorinated cyclopropane, methyl group |

| (2-Methyl-1-propyl)benzene | C₁₀H₁₄ | 134.22 | Not available | Linear propyl chain, no halogen substituent |

Reactivity and Stability

- Chlorine Substitution Effects: The monochloro derivative exhibits moderate electron-withdrawing effects compared to the dichloro analog (C₁₀H₁₀Cl₂), which has stronger inductive effects due to two chlorine atoms. This difference influences reactivity in electrophilic aromatic substitution (EAS) and nucleophilic ring-opening reactions. For example, the dichloro compound may undergo faster ring-opening under basic conditions due to increased ring strain and electron deficiency .

Cyclopropane Ring vs. Alkyl Chains :

The cyclopropane ring in this compound introduces significant ring strain, enhancing reactivity in [2+1] cycloadditions or hydrogenation reactions. In contrast, (2-Methyl-1-propyl)benzene’s linear propyl chain lacks strain, leading to lower reactivity but higher thermal stability. This is corroborated by the higher number of reactions involving the cyclopropane derivative in databases like SPRESIweb .

Spectroscopic and Physical Properties

- Spectroscopy: Chlorine substituents produce distinct signals in mass spectrometry (e.g., isotopic patterns for Cl) and NMR (downfield shifts for adjacent protons). The dichloro analog (C₁₀H₁₀Cl₂) shows a characteristic IR spectrum with C-Cl stretching vibrations near 550–650 cm⁻¹, while the monochloro variant would exhibit similar but less intense peaks .

- Boiling Points and Solubility: The dichloro compound (C₁₀H₁₀Cl₂) likely has a higher boiling point (~200–220°C estimated) due to increased molecular weight and polarity compared to the monochloro analog (~170–190°C). Both are less soluble in water than non-halogenated analogs like (2-Methyl-1-propyl)benzene, which has a boiling point of ~180°C .

Research Findings and Challenges

- Synthetic Accessibility :

Cyclopropane derivatives often require specialized reagents (e.g., Simmons-Smith conditions) for synthesis, complicating large-scale production compared to linear alkylbenzenes . - Stability Issues: The monochloro compound’s cyclopropane ring may undergo unintended ring-opening under acidic or oxidative conditions, limiting its utility in certain reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2-Chloro-1-methylcyclopropyl)benzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclopropanation of allylic chlorides with methyl groups. For example, reacting 2-chloro-1-methylpropene with benzene derivatives in the presence of a base (e.g., potassium carbonate) under inert conditions. Solvents like dichloromethane or acetone are suitable for maintaining reactivity while minimizing side reactions. Reaction optimization should focus on temperature control (room temperature to 40°C) and stoichiometric ratios (1:1.2 for benzene derivative to chloride). Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate) is recommended .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong acids/bases, oxidizing agents, and reducing agents to prevent hazardous reactions. Storage should be in airtight containers under nitrogen at 2–8°C. Combustion produces toxic fumes (e.g., HCl, CO), necessitating CO₂ or dry chemical fire extinguishers .

Q. Which analytical techniques are most effective for assessing purity and structural confirmation?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile:water (70:30) mobile phase. Compare retention times against certified reference standards (e.g., CLPS-SBH series) .

- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H and ¹³C) to identify cyclopropane ring protons (δ 1.2–1.8 ppm) and aromatic/chlorine substituents. Mass spectrometry (EI-MS) for molecular ion peaks (m/z ~154.64) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying acidic conditions?

- Methodological Answer : Contradictions may arise from differences in acid strength, solvent systems, or exposure duration. Design a controlled study comparing stability in dilute (0.1 M HCl) vs. concentrated (6 M HCl) acidic environments at 25°C and 50°C. Monitor degradation via GC-MS or FTIR for intermediate products (e.g., ring-opened alkenes). Use time-series analysis (e.g., three-wave panel design) to differentiate short-term stability (≤24 hours) from long-term decomposition trends (>72 hours). Statistical tools like structural equation modeling (SEM) can quantify degradation pathways .

Q. What mechanistic insights explain the compound’s reactivity in cyclopropane ring-opening reactions?

- Methodological Answer : The cyclopropane ring’s strain (∼27 kcal/mol) drives reactivity. Under acidic conditions, protonation at the methyl-substituted carbon induces ring-opening via carbocation intermediates. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Experimentally, track intermediates using in situ IR spectroscopy or trapping with nucleophiles (e.g., methanol). Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Q. How does steric hindrance from the methyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The methyl group at position 1 creates steric hindrance, directing electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the cyclopropane ring. Validate via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) followed by NMR analysis. Computational studies (e.g., molecular electrostatic potential maps) can visualize electron density distribution. Contrast with meta-directing effects observed in non-methylated analogs .

Data Contradiction Analysis Framework

Q. How should researchers address conflicting reports on the compound’s partition coefficient (log P)?

- Methodological Answer : Discrepancies may stem from measurement techniques (shake-flask vs. HPLC-derived log P). Standardize protocols using the OECD 117 guideline: dissolve the compound in octanol/water (1:1), equilibrate at 25°C, and quantify phases via UV-Vis. Cross-validate with computational models (e.g., XLogP3). Report solvent purity and pH conditions, as trace acids/bases can alter ionization states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.